(4-Methoxy-3-methylphenyl)methanesulfonyl chloride
Description
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride (C$9$H${11}$ClO$3$S, molecular weight ≈234.7 g/mol) is an aryl sulfonyl chloride derivative featuring a phenyl ring substituted with a methoxy (-OCH$3$) group at the 4-position and a methyl (-CH$_3$) group at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as electrophilic reagents for forming sulfonamides or sulfonate esters.
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
(4-methoxy-3-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-7-5-8(6-14(10,11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
VSEMIGACJBBQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Using Methanesulfonyl Chloride
A common approach to prepare aryl methanesulfonyl chlorides involves the reaction of the corresponding substituted phenol or aryl amine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. This method is widely documented due to its straightforward procedure and good yields.
- In one documented procedure, the reaction mixture containing the aromatic substrate is cooled to approximately -5 to 0°C, and triethylamine is added as a base to scavenge the hydrochloric acid formed during the reaction.
- Methanesulfonyl chloride dissolved in a solvent such as methylene chloride (dichloromethane) is slowly added over an hour to control the reaction rate.
- After completion, the mixture is poured into chilled water, and the product is extracted into the organic phase, washed, dried, and concentrated to yield the crude sulfonyl chloride product.
- The crude product is often sufficiently pure for further use or can be purified by distillation or chromatography as needed.
Typical solvents: Methylene chloride, toluene, chloroform, ethylene dichloride.
Typical bases: Triethylamine, sometimes pyridine.
Sulfonylation via Alkyl Halide Intermediates and Thiourea
An alternative and more telescoped method involves converting alkyl halides to alkyl sulfonyl chlorides through intermediate thiourea adducts:
- Equimolar quantities of the alkyl halide and thiourea are heated in ethanol at 80°C.
- After evaporation of ethanol, the intermediate is reacted with N-chlorosuccinimide (NCBSI), hydrochloric acid, and acetonitrile at low temperatures (0–10°C).
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the organic layer is extracted, washed, dried, and purified by short-column chromatography to obtain the sulfonyl chloride.
This method offers a recyclable and efficient route to sulfonyl chlorides, including aryl derivatives, and is advantageous for structurally diverse substrates.
Mesylation of Hydroxy-Substituted Aromatic Compounds
Another method involves the direct mesylation of hydroxy-substituted aromatic compounds (such as 4-methoxy-3-methylphenol derivatives):
- The hydroxy compound is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in an inert solvent (e.g., toluene) at room temperature.
- The reaction proceeds via nucleophilic substitution on the sulfonyl chloride by the phenolic hydroxyl group, forming the mesylate intermediate.
- This intermediate can then be converted into the corresponding sulfonyl chloride under appropriate conditions.
This method is particularly useful when starting from phenolic precursors and allows selective functionalization.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct sulfonylation | 4-Methoxy-3-methylphenol or amine | Methanesulfonyl chloride, triethylamine | Methylene chloride, toluene | -5 to 0°C to RT | 60-80 | Requires careful temperature control; scalable |
| Alkyl halide → thiourea → sulfonyl chloride | Alkyl halide intermediate | Thiourea, N-chlorosuccinimide, HCl, acetonitrile | Ethanol, acetonitrile | 0–10°C, 80°C | 70-85 | Recyclable reagents; suitable for diverse substrates |
| Mesylation of hydroxy aromatics | 4-Hydroxy-3-methoxyacetophenone derivatives | Methanesulfonyl chloride, triethylamine | Toluene | Room temperature | 70-90 | Selective; useful for phenolic substrates |
Detailed Reaction Conditions and Observations
Example: Direct Sulfonylation
- A solution of 4-methoxy-3-methylphenol in dry methylene chloride is cooled to -5 to 0°C.
- Triethylamine is added dropwise to neutralize HCl formed.
- Methanesulfonyl chloride solution is added slowly over 1 hour.
- The reaction mixture is stirred for an additional 6 hours at 0°C.
- Workup involves extraction with water, washing, drying over sodium sulfate, and solvent removal.
- The crude product is obtained as a syrup or solid, often pure enough for further transformations.
Example: Alkyl Halide Route
- Alkyl halide and thiourea are heated at 80°C in ethanol for several hours.
- After ethanol removal, the residue is treated with NCBSI, 2 M HCl, and acetonitrile at 0–10°C.
- TLC monitoring ensures completion.
- After solvent evaporation, chloroform extraction and washing steps yield the sulfonyl chloride product.
- Purification by silica gel chromatography affords high-purity sulfonyl chlorides.
Example: Mesylation of Hydroxy Aromatics
- Hydroxy-substituted aromatic compound is dissolved in toluene.
- Triethylamine and methanesulfonyl chloride are added at room temperature.
- The reaction is stirred for 30 minutes to 1 hour.
- The mixture is worked up by solvent evaporation and purification by column chromatography.
- The mesylated product is isolated in high yield.
Analytical Characterization
All methods typically confirm product identity and purity by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR with chemical shifts reported in ppm relative to TMS standard, showing characteristic aromatic and sulfonyl chloride signals.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., M+1 peak around 167 for related compounds).
- Melting Point Determination: Used to assess purity and confirm identity.
- Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity.
Summary and Recommendations
- The direct sulfonylation of the aromatic precursor with methanesulfonyl chloride in the presence of triethylamine is the most straightforward and commonly used method for preparing this compound.
- The alkyl halide to sulfonyl chloride via thiourea and NCBSI offers a versatile, recyclable approach suitable for various substrates but involves more steps.
- Mesylation of hydroxy-substituted aromatics is effective when starting from phenolic compounds and provides high selectivity.
- Reaction conditions such as temperature control, solvent choice, and base selection critically influence yield and purity.
- Analytical techniques including NMR, MS, and melting point determination are essential for product verification.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like amines or alcohols in the presence of a base such as pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Result from oxidation reactions.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of molecules.
Comparison with Similar Compounds
Key Characteristics :
- Reactivity : The sulfonyl chloride (-SO$_2$Cl) group is highly reactive toward nucleophiles (e.g., amines, alcohols). The electron-donating methoxy group may slightly reduce electrophilicity compared to electron-withdrawing substituents.
- Hazards : Likely corrosive (skin/eye irritant) and toxic upon inhalation or ingestion, consistent with other sulfonyl chlorides .
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares (4-Methoxy-3-methylphenyl)methanesulfonyl chloride with five analogs, emphasizing substituent impacts:
Key Observations :
Electron-Donating vs. Halogen substituents (F, Cl, Br) increase electrophilicity and thermal stability but may enhance toxicity .
Physical Properties :
- Methyl-substituted derivatives (e.g., 4-methylphenyl) exhibit lower melting points (~66–68°C) compared to bulkier or polar substituents .
- Bromine and chlorine analogs have higher molecular weights, impacting solubility and handling requirements .
Hazard Profiles: All sulfonyl chlorides are corrosive, with acute oral/ inhalation toxicity (H301, H330) and environmental hazards (H412) .
Biological Activity
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride, with the molecular formula C₈H₉ClO₃S and a molecular weight of approximately 220.67 g/mol, is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a substituted aromatic ring. This compound is recognized for its reactivity, particularly with nucleophiles such as water and alcohols, leading to hydrolysis and the formation of methanesulfonates or sulfonamides. Despite limited specific biological activity data, compounds containing methanesulfonyl groups are often explored for their potential pharmacological properties.
The synthesis of this compound can be achieved through various methods, typically involving the reaction of (4-Methoxy-3-methylphenyl) alcohol or its derivatives with chlorosulfonic acid. The resulting compound is a colorless to pale yellow liquid known for its high reactivity.
Biological Activity Overview
While specific studies on this compound remain sparse, related compounds have shown promising biological activities:
- Antimicrobial Activity : Many sulfonyl chloride derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Some analogs have been reported to possess anticancer properties. The presence of the methanesulfonyl group may enhance interactions with biological targets involved in cancer cell proliferation.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds that share structural similarities with this compound, highlighting their unique features and potential biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₂S | Lacks methyl substitution on the aromatic ring |
| 4-Nitrobenzenesulfonyl chloride | C₇H₆ClN₃O₂S | Contains a nitro group instead of a methoxy group |
| 4-Aminobenzenesulfonyl chloride | C₇H₈ClN₃O₂S | Features an amino group that may alter reactivity |
| 3-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | Methyl substitution at the meta position |
Case Studies and Research Findings
- Antiviral Activity : A study on related compounds identified that certain derivatives exhibit significant antiviral activity against Hepatitis B virus (HBV). For example, IMB-0523 demonstrated an IC50 value of 1.99 µM against wild-type HBV, suggesting that similar derivatives could be explored for antiviral applications .
- Antitumor Properties : Research indicates that thiazole-bearing molecules, which may share structural characteristics with sulfonamide derivatives, show promising antitumor activity. The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxic effects against various cancer cell lines .
Q & A
Q. What synthetic routes are recommended for (4-Methoxy-3-methylphenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?
The compound is synthesized via sulfonation of a methyl-substituted benzylamine derivative followed by reaction with HCl. Key parameters include:
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Anhydrous dichloromethane or ether enhances solubility and reduces water interference .
- Stoichiometry : Excess HCl ensures complete conversion of intermediates to the sulfonyl chloride .
- Moisture control : Hydrolysis risks (evidenced by HCl gas release) necessitate inert atmospheres and dry solvents .
| Parameter | Impact on Yield/Safety |
|---|---|
| Temperature | Higher temps increase hydrolysis |
| Solvent purity | Moisture reduces yield |
| HCl concentration | Suboptimal levels leave unreacted intermediates |
Q. What safety protocols are essential for handling this compound?
Due to acute toxicity (oral, dermal, inhalation) and corrosivity :
- PPE : Chemical-resistant gloves (JIS T 8116), respirators for organic vapors (JIS T 8152), and full-face shields .
- Ventilation : Use fume hoods to prevent vapor accumulation .
- Emergency response : Immediate rinsing with water for eye/skin contact and medical consultation .
Q. How can the compound be characterized spectroscopically?
- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.5, with methoxy (δ ~3.8) and methyl groups (δ ~2.5) .
- IR : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl chloride functionality .
- Melting point : 66–68°C (purity indicator; deviations suggest impurities) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis by-products?
Hydrolysis generates HCl gas and reduces yield . Strategies include:
- Low-temperature reactions : Slow hydrolysis kinetics at 0–5°C .
- Anhydrous solvents : Molecular sieves or pre-dried solvents (e.g., DCM over CaCl₂).
- Inert atmosphere : Nitrogen/argon blankets prevent moisture ingress .
Q. What challenges arise during purification, and how are they addressed?
- Recrystallization : Use solvent pairs like DCM/hexane to isolate crystalline product .
- Column chromatography : Silica gel with non-polar eluents (hexane:ethyl acetate) removes polar impurities .
- Stability : Store at –20°C in amber vials to prevent photodegradation .
Q. How do substituent positions on the aromatic ring affect reactivity?
- Methoxy group : Electron-donating para-substituents increase electrophilic sulfonation rates but may sterically hinder subsequent reactions .
- Methyl group : Ortho-substitution (3-methyl) influences steric bulk, altering reaction pathways in nucleophilic substitutions .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Q. How can contradictions in toxicity data (in vitro vs. in vivo) be resolved?
Limited animal data (e.g., AEGL-3 values for methanesulfonyl chloride: 7.75 ppm) suggest:
- Comparative studies : Cross-validate in vitro cytotoxicity (e.g., IC50 in cell lines) with in vivo exposure models.
- Metabolic profiling : Identify degradation products (e.g., sulfonic acids) that may contribute to toxicity .
- Dose-response modeling : Use probabilistic frameworks to reconcile discrepancies in acute vs. chronic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
